molecular formula C13H16N2O4 B5017778 2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 5881-31-2

2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B5017778
CAS No.: 5881-31-2
M. Wt: 264.28 g/mol
InChI Key: VZXPHIWIOIILJY-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide is a nitro-substituted acetamide derivative characterized by a 2-nitrophenyl group at the α-position of the acetamide backbone and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent on the amide nitrogen.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)15(17)18/h1-2,4,6,11H,3,5,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPHIWIOIILJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386864
Record name 2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5881-31-2
Record name 2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of 2-nitrobenzylamine with oxirane-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxolan-2-ylmethyl group can interact with biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name Phenyl Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Primary Application Reference
2-(2-Nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide 2-nitro oxolan-2-ylmethyl C₁₃H₁₅N₂O₄ 287.27* Research/Pharmaceutical -
Alachlor 2,6-diethyl methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitro methylsulfonyl C₉H₉ClN₂O₅S 292.69 Synthetic Intermediate
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 2-cyano-4-nitro chloro C₉H₆ClN₃O₃ 239.62 Unknown
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide None (non-aromatic) benzyl/cyclohexylamino C₁₇H₂₄N₂O₂ 288.18 Biological Studies

*Calculated based on inferred structure.

Key Observations :

  • Chloro substituents (e.g., alachlor ) are less deactivating, favoring herbicidal activity via lipid biosynthesis inhibition.
  • Amide Substituent Diversity : The oxolane group enhances polarity and solubility in polar solvents, contrasting with alachlor’s methoxymethyl (lipophilic) or methylsulfonyl (electron-deficient) groups in .

Physicochemical Properties

  • Solubility : The oxolane substituent likely improves aqueous solubility compared to alachlor’s lipophilic 2,6-diethylphenyl group .
  • Melting Points: While data for the target compound is unavailable, analogs like N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide exhibit solid-state stability (M.P. 122–124°C) due to hydrogen bonding . The nitro group’s planarity disruption may lower melting points relative to para-substituted derivatives .

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